
"2-Ethoxy-4-hydroxythiazole-5-carbonitrile"
spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Ethoxy-4-hydroxythiazole-5-

carbonitrile

Cat. No.: B2985985 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-4-
hydroxythiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-
Ethoxy-4-hydroxythiazole-5-carbonitrile, a substituted thiazole of interest in medicinal

chemistry and materials science. Thiazole derivatives are known for a wide range of biological

activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate

structural elucidation is paramount for understanding structure-activity relationships and for

quality control in synthesis. This document outlines the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data

is based on established principles of spectroscopy and comparative analysis with related

thiazole structures.[1][3] Methodologies for data acquisition are also detailed to ensure

reproducibility and accuracy.

Molecular Structure and Overview
2-Ethoxy-4-hydroxythiazole-5-carbonitrile possesses a unique combination of functional

groups that contribute to its chemical reactivity and spectroscopic properties. The core thiazole

ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This
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ring is substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position,

and a nitrile group at the 5-position. The tautomeric nature of the 4-hydroxythiazole moiety,

potentially existing in equilibrium with its keto form (thiazol-4(5H)-one), can influence its

spectroscopic characteristics.
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Caption: Molecular structure of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and

the hydroxyl proton. The absence of a proton on the thiazole ring simplifies the aromatic region.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~1.4 Triplet 3H -O-CH₂-CH₃

Alkyl protons

adjacent to a

methylene group.

~4.5 Quartet 2H -O-CH₂-CH₃

Methylene

protons

deshielded by

the adjacent

oxygen and the

thiazole ring.

~10-12 Broad Singlet 1H -OH

Labile hydroxyl

proton, chemical

shift can vary

with solvent and

concentration.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all unique carbon environments within

the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~15 -O-CH₂-CH₃ Aliphatic methyl carbon.

~65 -O-CH₂-CH₃
Aliphatic methylene carbon

attached to oxygen.

~90 C5-CN

Thiazole ring carbon attached

to the electron-withdrawing

nitrile group.

~115 -CN
Nitrile carbon, typically

observed in this region.

~160 C4-OH
Thiazole ring carbon attached

to the hydroxyl group.

~170 C2-O-
Thiazole ring carbon attached

to the ethoxy group.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR

tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual

solvent peak.

NMR Data Acquisition Workflow

Sample Preparation
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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3400-3200 Broad O-H stretch Hydroxyl

2980-2850 Medium C-H stretch Alkyl (Ethoxy)

2230-2210 Sharp, Medium C≡N stretch Nitrile

~1620 Medium C=N stretch Thiazole ring

~1550 Medium C=C stretch Thiazole ring

1250-1050 Strong C-O stretch Ether (Ethoxy)

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin,

transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum
Molecular Ion (M⁺): The expected molecular weight of C₆H₆N₂O₂S is 170.02 g/mol . A

prominent peak at m/z = 170 would correspond to the molecular ion.

Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at m/z = 171

(M+1) and m/z = 172 (M+2) are expected.

Major Fragmentation Pathways:

Loss of the ethoxy group (-•OCH₂CH₃) leading to a fragment at m/z = 125.

Loss of ethylene (-C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, if

sterically feasible, leading to a fragment at m/z = 142.

Cleavage of the thiazole ring can lead to various smaller fragments.

Predicted MS Fragmentation

[M]⁺˙
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[M - C₂H₄]⁺˙
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Caption: Key predicted fragmentation pathways in mass spectrometry.
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Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or coupled with a chromatographic technique like HPLC or GC.

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a soft

ionization method suitable for polar molecules and would likely produce a strong protonated

molecule peak [M+H]⁺ at m/z = 171. Electron ionization (EI) would result in more extensive

fragmentation and a visible molecular ion peak.

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap

to separate the ions based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive

overview for the characterization of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile. The predicted

NMR, IR, and MS data are based on the known molecular structure and are consistent with the

general spectroscopic properties of substituted thiazoles.[3][4][5] These data and protocols

serve as a valuable resource for researchers in the synthesis, quality control, and application of

this and related compounds. It is important to note that the actual experimental data may show

minor variations depending on the specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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